molecular formula C17H22ClN5O2S B2359744 2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923201-70-1

2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2359744
CAS No.: 923201-70-1
M. Wt: 395.91
InChI Key: WARPGZXQXMUBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine” is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common feature in many pharmaceuticals , a pyrimidine ring, which is a key component of many biological molecules, and a sulfonyl group attached to a chlorophenyl ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Parallel Solution-Phase Synthesis : A methodology for the parallel, solution-phase synthesis of novel derivatives, including those related to the compound , was developed. This process involves tosylate substitution by amines, base-catalyzed rearrangement, and sulfide to sulfone oxidation. This approach provides a framework for synthesizing similar compounds efficiently (Radi et al., 2005).

Therapeutic Potential and Biological Activity

  • Alzheimer’s Disease Treatment Candidates : N-substituted derivatives of a similar compound were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These derivatives showed promise as enzyme inhibitors against acetyl cholinesterase, suggesting potential therapeutic applications (Rehman et al., 2018).
  • Hypoglycemic Agents : Novel derivatives were evaluated as glucokinase activators, demonstrating potential as dual-acting hypoglycemic agents. This indicates the compound's relevance in the development of new treatments for conditions like diabetes (Song et al., 2011).
  • Anticancer Research : Derivatives of the compound have shown significant antiproliferative activity against various human cancer cell lines. This research suggests its potential utility in developing novel anticancer agents (Mallesha et al., 2012).

Antimicrobial Applications

  • Antimicrobial Activity : Studies have explored the antimicrobial potential of related derivatives, highlighting their effectiveness against pathogens affecting tomato plants. Such findings indicate potential agricultural or therapeutic applications (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. Many drugs containing piperazine rings act on the central nervous system, but without more information, it’s difficult to predict the specific mechanism of action for this compound .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPGZXQXMUBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.